molecular formula C18H17NO3 B14654001 N-Benzyl-5-oxo-4-phenyltetrahydro-2-furamide CAS No. 43159-81-5

N-Benzyl-5-oxo-4-phenyltetrahydro-2-furamide

Katalognummer: B14654001
CAS-Nummer: 43159-81-5
Molekulargewicht: 295.3 g/mol
InChI-Schlüssel: GIDBEGCCCYICLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzyl-5-oxo-4-phenyltetrahydro-2-furamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzyl group, a phenyl group, and a tetrahydrofuran ring, making it a molecule of interest in various fields of chemistry and pharmacology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-5-oxo-4-phenyltetrahydro-2-furamide typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with a suitable ketone to form an intermediate, which is then cyclized to form the tetrahydrofuran ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

N-Benzyl-5-oxo-4-phenyltetrahydro-2-furamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce alcohols from ketones.

Wissenschaftliche Forschungsanwendungen

N-Benzyl-5-oxo-4-phenyltetrahydro-2-furamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which N-Benzyl-5-oxo-4-phenyltetrahydro-2-furamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzyl alcohol: Similar in structure but lacks the tetrahydrofuran ring.

    Phenylalanine: Contains a phenyl group but differs in the rest of the structure.

    Tetrahydrofuran: Shares the tetrahydrofuran ring but lacks the benzyl and phenyl groups.

Uniqueness

N-Benzyl-5-oxo-4-phenyltetrahydro-2-furamide is unique due to its combination of a benzyl group, a phenyl group, and a tetrahydrofuran ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry.

Eigenschaften

CAS-Nummer

43159-81-5

Molekularformel

C18H17NO3

Molekulargewicht

295.3 g/mol

IUPAC-Name

N-benzyl-5-oxo-4-phenyloxolane-2-carboxamide

InChI

InChI=1S/C18H17NO3/c20-17(19-12-13-7-3-1-4-8-13)16-11-15(18(21)22-16)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,19,20)

InChI-Schlüssel

GIDBEGCCCYICLQ-UHFFFAOYSA-N

Kanonische SMILES

C1C(C(=O)OC1C(=O)NCC2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.